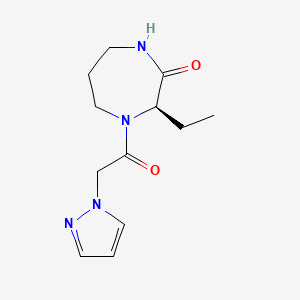
(3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one is a diazepan derivative that has been widely studied for its potential pharmacological applications. This compound is of interest to researchers due to its unique chemical structure and potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
(3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one has been studied for its potential therapeutic effects in a variety of medical conditions. It has been shown to have anxiolytic, anticonvulsant, and muscle relaxant properties in animal models. Additionally, it has been investigated for its potential use in treating anxiety disorders, epilepsy, and muscle spasms.
Wirkmechanismus
The exact mechanism of action of (3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is an inhibitory neurotransmitter receptor in the brain. By enhancing the activity of the GABA-A receptor, this compound can reduce neuronal excitability and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety and increase muscle relaxation. Additionally, it has been shown to have anticonvulsant effects, which may make it useful in treating epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one in lab experiments is that it has been well-studied and has a known mechanism of action. Additionally, it has been shown to be effective in a variety of animal models, which suggests that it may have potential therapeutic applications in humans. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize and purify, which may limit its availability for research purposes.
Zukünftige Richtungen
There are a number of future directions for research on (3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one. One area of interest is in developing new synthesis methods that are more efficient and produce higher yields of pure product. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential therapeutic applications in humans. Finally, more research is needed to explore the safety and efficacy of this compound in humans, which will be important for determining its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one involves the reaction of 3-ethyl-4-oxo-2-pentenoic acid with phenoxyacetic acid in the presence of a base catalyst. The resulting intermediate is then cyclized to form the final product. This synthesis method has been optimized to produce high yields of pure this compound.
Eigenschaften
IUPAC Name |
(3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-13-15(19)16-9-6-10-17(13)14(18)11-20-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,16,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZBTPUKIJRJHZ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7349323.png)

![(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349333.png)

![(3R)-3-ethyl-4-[1-(3-fluorophenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349357.png)

![3-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7349364.png)
![(3R)-4-[2-(difluoromethyl)-3H-benzimidazole-5-carbonyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349367.png)
![(3S)-3-ethyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one](/img/structure/B7349398.png)
![(3S)-3-ethyl-4-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7349406.png)
![(3S)-4-(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349413.png)
![(3S)-3-ethyl-4-(3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349414.png)
![(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7349419.png)
![2-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B7349423.png)